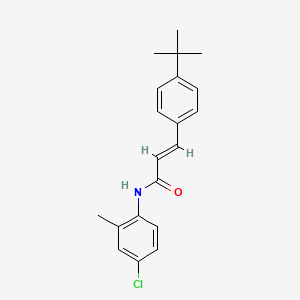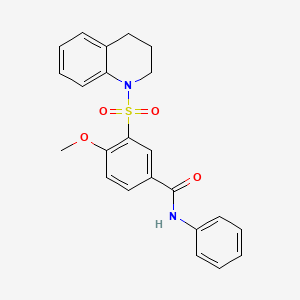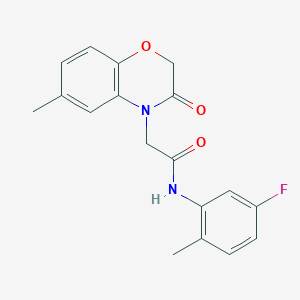![molecular formula C17H11ClN2O3S2 B4615492 2-chloro-N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4615492.png)
2-chloro-N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-chloro-N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation of aromatic aldehydes with thiazolidinone derivatives. For example, Patel and Patel (2010) demonstrated the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides by reacting 2-hydroxy benzoic acid arylidene hydrazides with thioglycolic acid, followed by condensation with benzaldehyde in the presence of sodium ethanolate (Patel & Patel, 2010). This method showcases the typical strategies employed in synthesizing structurally related compounds, highlighting the importance of precise reactant selection and reaction conditions to achieve the desired thiazolidinone derivatives.
Molecular Structure Analysis
The characterization of molecular structures of thiazolidinone derivatives, including our compound of interest, relies on analytical and spectral data. Techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry play crucial roles in establishing the molecular structure. Hossaini et al. (2017) provided an example of characterizing (4-oxothiazolidine-2-ylidene)benzamide derivatives, where they developed a convenient, one-pot, multicomponent synthesis method and characterized the new compounds using these analytical techniques (Hossaini, Heydari, Maghsoodlou, & Graiff, 2017).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions that highlight their reactivity and utility in synthetic chemistry. For instance, reactions involving cyclocondensation or addition with thiols illustrate the versatility of thiazolidinones as precursors for generating a wide range of compounds with potential biological activities. Nagase (1974) discussed the novel addition reaction of o-aminobenzenethiol to thiazolidones, leading to derivatives with interesting biological properties (Nagase, 1974).
Scientific Research Applications
Antimicrobial and Anticancer Activity
A significant application of thiazolidinone derivatives, including structures similar to the specified compound, is their antimicrobial and anticancer potential. For instance, Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated them for in vitro antimicrobial and anticancer potentials. The study found that certain derivatives exhibited notable activity against microbial agents and cancer cells, emphasizing the role of electronic parameters and topological indices in determining antimicrobial activity A. Deep, Pradeep Kumar, B. Narasimhan, S. Lim, K. Ramasamy, R. Mishra, V. Mani, 2016.
Anticancer Agents and Mechanisms
Another crucial application area is the synthesis of pro-apoptotic agents targeting cancer cells. Ö. Yılmaz et al. (2015) explored indapamide derivatives, including thiazolidine structures, demonstrating that specific compounds showed high proapoptotic activity on melanoma cell lines, providing insights into novel anticancer strategies Ö. Yılmaz, Suna Özbaş Turan, J. Akbuğa, P. Tiber, O. Orun, C. Supuran, Ş. Küçükgüzel, 2015.
Synthesis and Biological Activity
Patel and Patel (2010) discussed the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, showcasing their antibacterial and antifungal activities. This highlights the broad spectrum of biological activities offered by thiazolidinone derivatives, suggesting their potential as bases for developing new antimicrobial agents H. S. Patel, S. J. Patel, 2010.
Novel Heterocyclic Compounds with Anti-inflammatory and Analgesic Activities
Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, including thiazolidine derivatives, to assess their anti-inflammatory and analgesic activities. The study found that certain derivatives showed significant COX-2 inhibitory activity, offering a pathway to new anti-inflammatory and analgesic agents A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020.
Antifungal Agents
Narayana et al. (2004) explored the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives as potential antifungal agents, emphasizing the versatility of thiazolidinone derivatives in combating fungal infections B. Narayana, K. K. V. Raj, B. V. Ashalatha, N. Kumari, B. Sarojini, 2004.
properties
IUPAC Name |
2-chloro-N-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3S2/c18-13-4-2-1-3-12(13)15(22)19-20-16(23)14(25-17(20)24)9-10-5-7-11(21)8-6-10/h1-9,21H,(H,19,22)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIKVIAGMVIASR-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4615411.png)
![1-ethyl-5,7-dimethyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4615415.png)
![6-(2-chlorobenzyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4615418.png)
![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4615425.png)

![4-(4-ethoxyphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4615432.png)
![{4-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4615439.png)


![1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4615467.png)

![N-isobutyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615481.png)
![2-cyano-N-cycloheptyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4615485.png)
![1-(3-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4615507.png)